MRTX-1257

Description

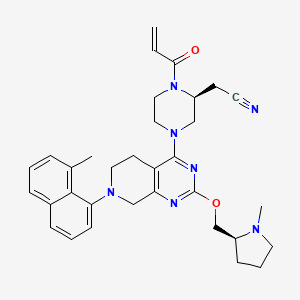

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYQLVCTQFBRLD-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRTX-1257 (Adagrasib) on KRAS G12C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, with the Glycine-to-Cysteine substitution at codon 12 (G12C) being a prevalent driver mutation. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets for small molecule binding. MRTX-1257 (Adagrasib), a second-generation clinical inhibitor, represents a landmark achievement in targeting this challenging oncoprotein. This document provides a detailed technical overview of the mechanism by which this compound selectively and irreversibly inhibits KRAS G12C, the preclinical and clinical data supporting its efficacy, the experimental protocols used for its characterization, and the emerging mechanisms of resistance.

The KRAS G12C Oncoprotein: A Challenging Target

KRAS functions as a molecular switch, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][2] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the active state, and GTPase-activating proteins (GAPs), which enhance the intrinsically weak GTP hydrolysis to return KRAS to its inactive state.[1] The G12C mutation impairs this GAP-mediated hydrolysis, causing the protein to accumulate in the active, GTP-bound conformation, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[2][3]

Core Mechanism of Action of this compound

This compound is a potent, selective, and orally bioavailable small molecule that functions as a covalent, irreversible inhibitor of KRAS G12C.[4][5] Its mechanism is predicated on the unique nucleophilic cysteine residue introduced by the G12C mutation.

3.1 Covalent Modification of the GDP-Bound State

The key to this compound's selectivity and efficacy lies in its ability to target the inactive, GDP-bound conformation of KRAS G12C.[1][6] The inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine 12 (Cys12).[4][5] This interaction occurs within a cryptic binding pocket known as the Switch-II pocket (S-IIP), which is accessible only in the inactive state.[3][5] By covalently binding to Cys12, this compound effectively traps the KRAS G12C protein in this inactive conformation, preventing its subsequent activation by GEFs and blocking the exchange of GDP for GTP.[1][2] This irreversible binding ensures sustained target inhibition.[7]

Caption: Covalent binding mechanism of this compound to KRAS G12C.

3.2 Inhibition of Downstream Signaling

By locking KRAS G12C in an inactive state, this compound prevents its interaction with and activation of downstream effector proteins. This leads to the potent suppression of the MAPK signaling cascade, as evidenced by a significant reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway activity.[3][6] Inhibition of the PI3K/AKT pathway also occurs.[2] This dual blockade ultimately results in the inhibition of tumor cell growth and the induction of apoptosis.

References

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]

The Irreversible Bond: A Technical Guide to MRTX-1257 Covalent Engagement of KRAS G12C at Cysteine 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRTX-1257 (Adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. We delve into the core mechanism of its irreversible binding to cysteine 12, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Introduction: Targeting the "Undruggable"

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in cancer therapy due to its high affinity for GTP and the absence of well-defined binding pockets.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, is a prevalent driver mutation in various cancers, including a significant subset of non-small cell lung cancers (NSCLC).[3] This mutation introduces a reactive cysteine residue, providing a unique opportunity for targeted covalent inhibition. This compound was developed as a selective, irreversible inhibitor that covalently binds to this mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[4][5]

Mechanism of Action: Covalent Modification of Cysteine 12

This compound's mechanism of action is centered on its ability to form a covalent bond with the thiol group of the cysteine 12 residue unique to the KRAS G12C mutant. This irreversible interaction occurs within the "Switch-2" pocket of the KRAS protein.[4][5] By binding to this pocket, this compound stabilizes the inactive, GDP-bound conformation of KRAS G12C, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor growth.[1][4] The inhibitor demonstrates a high degree of selectivity for the GDP-bound state of KRAS G12C.[1]

Figure 1: Mechanism of this compound covalent inhibition of the KRAS G12C signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (pERK inhibition) | H358 | 900 pM | [6][7] |

| IC50 (pERK inhibition) | H358 | 1 nM | [4][5] |

| KRAS G12C Modification | Recombinant Protein | 59% (at 3 µM for 5 min) | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Dose (Oral, Daily) | Outcome | Reference(s) |

| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. | [6][8] |

| MIA PaCa-2 Xenograft | 100 mg/kg | Complete responses maintained >70 days after treatment cessation. | [6][8] |

| H358 Xenograft | 30, 100 mg/kg | Significant dose-dependent anti-tumor efficacy. | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference(s) |

| Bioavailability | Mouse | 31% (at 30 mg/kg) | [4][7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the covalent binding and activity of this compound.

Mass Spectrometry-Based Quantification of KRAS G12C Modification

This assay directly measures the extent of covalent bond formation between this compound and the cysteine 12 residue of KRAS G12C.

Objective: To quantify the percentage of KRAS G12C protein that has been covalently modified by this compound.

Methodology:

-

Protein Incubation: Recombinant GDP-bound KRAS G12C protein is incubated with varying concentrations of this compound for specific time points.

-

Sample Preparation: The reaction is quenched, and the protein samples are prepared for mass spectrometry analysis. This may involve denaturation, reduction, and alkylation of non-target cysteines.

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The intact protein or digested peptides containing cysteine 12 are monitored.

-

Data Analysis: The mass spectra will show two distinct peaks: one corresponding to the unmodified KRAS G12C and another corresponding to the this compound-bound protein (with a mass shift equal to the molecular weight of this compound). The relative abundance of these two species is used to calculate the percentage of protein modification.

Figure 2: Experimental workflow for quantifying KRAS G12C modification by mass spectrometry.

Phospho-ERK (pERK) Whole-Cell Assay

This assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of a key downstream effector, ERK.

Objective: To determine the IC50 of this compound for the inhibition of KRAS-dependent ERK phosphorylation in a cellular context.

Methodology:

-

Cell Culture: KRAS G12C mutant cell lines (e.g., H358) are cultured to a suitable confluency.

-

Compound Treatment: Cells are treated with a range of this compound concentrations for a defined period (e.g., 3 hours).

-

Cell Lysis: Cells are lysed to extract total protein.

-

Western Blotting:

-

Total protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).

-

The membrane is then incubated with corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

-

Detection and Quantification: The signal from the pERK and tERK bands is detected and quantified. The pERK signal is normalized to the tERK signal to account for variations in protein loading.

-

IC50 Calculation: The normalized pERK levels are plotted against the this compound concentration, and the IC50 value is calculated from the dose-response curve.

Proteomics-Based Selectivity Profiling

This experiment evaluates the selectivity of this compound for cysteine 12 of KRAS G12C versus other accessible cysteine residues in the proteome.

Objective: To assess the off-target covalent binding of this compound to other cysteine-containing proteins in a cellular environment.

Methodology:

-

Cell Treatment: KRAS G12C mutant cells (e.g., NCI-H358) are treated with this compound.

-

Proteome Extraction and Digestion: The cellular proteome is extracted, and proteins are digested into peptides.

-

Enrichment/Labeling: Peptides containing covalently modified cysteines can be enriched or differentially labeled.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry to identify and quantify the sites of covalent modification across the proteome.

-

Data Analysis: The abundance of the this compound-modified KRAS G12C peptide is compared to any other identified off-target modified peptides to determine the selectivity of the inhibitor.[4]

Logical Framework: From Covalent Binding to Therapeutic Effect

The therapeutic efficacy of this compound is a direct consequence of its specific and irreversible binding to KRAS G12C. The following diagram illustrates the logical progression from molecular interaction to the observed anti-tumor activity.

Figure 3: Logical flow from this compound's molecular action to its therapeutic outcome.

Conclusion

This compound represents a landmark achievement in targeting KRAS-mutant cancers. Its mechanism of action, centered on the covalent and irreversible binding to cysteine 12 of the KRAS G12C oncoprotein, provides a robust and selective means of inhibiting this critical cancer driver. The quantitative data and experimental methodologies outlined in this guide underscore the potent and specific nature of this compound, providing a solid foundation for its continued development and clinical application. This technical overview serves as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]

- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Selectivity of MRTX-1257 for GDP-Bound KRAS G12C: A Technical Deep Dive

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth analysis of the selective mechanism of MRTX-1257 (also known as adagrasib), a potent, orally bioavailable, and irreversible covalent inhibitor of the KRAS G12C mutant protein. A central pillar of its therapeutic efficacy lies in its profound selectivity for the inactive, guanosine diphosphate (GDP)-bound conformation of KRAS G12C. This document collates key quantitative data, details the experimental methodologies used to ascertain this selectivity, and provides visual representations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound represents a significant advancement in targeted cancer therapy, specifically for tumors harboring the KRAS G12C mutation. Its mechanism of action is contingent on the covalent modification of the mutant cysteine-12 residue, a reaction that occurs preferentially when the KRAS G12C protein is in its inactive, GDP-bound state. This "state-dependent" inhibition is a critical feature that dictates the drug's potency and clinical activity. This guide will explore the biochemical and cellular evidence that substantiates this selectivity, offering researchers and drug development professionals a comprehensive resource on this pivotal aspect of this compound's pharmacology.

Quantitative Analysis of this compound Activity and Selectivity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC | ||||

| 50 (pERK Inhibition) | 900 pM | H358 | In-cell Western | [1][2] |

| IC | ||||

| 50 (pERK Inhibition) | ~1 nM | H358 | Whole-cell assay | [3] |

| IC | ||||

| 50 (Cell Viability) | 0.2 - 62 nM | Panel of KRAS G12C cell lines | 3D Ultra-low adherent viability assay | [4] |

| IC | ||||

| 50 (Nucleotide Exchange) | 2.7 nM | Recombinant KRAS G12C | Spectrofluorimetry | [5] |

Table 1: Cellular and Biochemical Potency of this compound.

| Parameter | Condition | Result | Assay Type | Reference |

| Protein Modification | GDP-preloaded KRAS G12C | 59% modification (5 min, 3 µM) | Mass Spectrometry | [6] |

| Protein Modification | GDP-preloaded KRAS G12C | Much greater modification | LC/MS-based protein modification assay | [7][8] |

| Protein Modification | GTP-preloaded KRAS G12C | Significantly impaired modification | LC/MS-based protein modification assay | [7][8] |

| Reversible Binding Affinity (K | ||||

| i) | KRAS G12C | 3.7 µM | Not specified | [9] |

Table 2: Evidence for Selectivity of this compound for GDP-Bound KRAS G12C.

Core Signaling and Inhibition Mechanism

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state and uncontrolled cell growth.[5]

This compound exerts its inhibitory effect by covalently binding to the thiol group of the mutated cysteine at position 12. This covalent bond formation traps the KRAS G12C protein in its inactive GDP-bound conformation, thereby preventing the exchange of GDP for GTP and blocking downstream oncogenic signaling.[7] The selectivity for the GDP-bound state is a key feature of this class of inhibitors.[7][8]

Experimental Protocols for Determining Selectivity

The preference of this compound for the GDP-bound state of KRAS G12C is established through a variety of sophisticated experimental techniques.

Nucleotide Exchange Assays

These assays are fundamental in demonstrating how an inhibitor affects the exchange of GDP for GTP.

Principle: Recombinant KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The fluorescence of this analog is sensitive to its environment; it is high when bound to KRAS and decreases upon release into the aqueous solution. The addition of a large excess of unlabeled GTP initiates the exchange process, leading to a decrease in fluorescence. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, thus maintaining a high fluorescence signal.

Generalized Protocol:

-

Preparation of Reagents:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl₂, pH 7.4).

-

Dilute recombinant KRAS G12C protein and BODIPY-GDP to their working concentrations in the reaction buffer.

-

Prepare a solution of the inhibitor (this compound) at various concentrations.

-

Prepare a concentrated solution of unlabeled GTP.

-

-

Assay Procedure:

-

In a microplate, combine the KRAS G12C protein, BODIPY-GDP, and the inhibitor at different concentrations.

-

Incubate the mixture to allow for inhibitor binding.

-

Initiate the nucleotide exchange by adding the unlabeled GTP solution.

-

Monitor the fluorescence signal over time using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each inhibitor concentration.

-

Calculate the initial rate of nucleotide exchange for each concentration.

-

Determine the IC₅₀ value by plotting the exchange rate against the inhibitor concentration.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 5. KRAS inhibitors: going noncovalent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of MRTX-1257 in Lung Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of MRTX-1257 (also known as adagrasib), a highly selective, covalent inhibitor of the KRAS G12C mutation. The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 14% of patients with lung adenocarcinoma.[1][2] For decades, KRAS was considered an "undruggable" target.[3] this compound represents a significant breakthrough, offering a targeted therapeutic option for this patient population. This document summarizes key quantitative data, details common experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound functions by irreversibly binding to the mutant cysteine residue at codon 12 of the KRAS protein.[4] This covalent bond forms exclusively when the KRAS G12C protein is in its inactive, GDP-bound state. By trapping the protein in this "off" conformation, this compound prevents downstream signaling through critical oncogenic pathways, most notably the MAPK pathway (RAF-MEK-ERK), thereby inhibiting cancer cell proliferation and survival.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]

- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on MRTX-1257 Resistance Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the molecular underpinnings of resistance to the KRAS G12C inhibitor, MRTX-1257, based on preclinical and early-phase clinical data.

Introduction

The development of direct, covalent inhibitors targeting the KRAS G12C mutation, such as this compound and its clinical-grade analogue adagrasib (MRTX849), represents a landmark achievement in oncology.[1][2] These molecules irreversibly bind to the mutant cysteine-12, trapping KRAS in an inactive, GDP-bound state and shutting down downstream oncogenic signaling.[3][4][5] this compound, a potent research tool compound, has demonstrated significant anti-tumor activity in a broad range of preclinical models.[4][5][6] However, as observed with other targeted therapies, the emergence of drug resistance is a significant clinical challenge that limits the duration of response.[3][7][8] This guide synthesizes the current understanding of early-stage resistance mechanisms to this compound and related KRAS G12C inhibitors, focusing on the genomic and non-genomic alterations that allow cancer cells to evade therapeutic pressure. Understanding these mechanisms is critical for the development of rational combination strategies and next-generation inhibitors to overcome resistance.[9][10]

Overview of Resistance Mechanisms

Resistance to KRAS G12C inhibitors is a complex and heterogeneous phenomenon, broadly categorized into two main types: "on-target" and "off-target" mechanisms.[10][11][12] On-target resistance involves alterations to the drug's direct target, the KRAS G12C protein itself, which prevent effective inhibition.[11][12] Off-target resistance, or bypass resistance, occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KRAS G12C, thereby restoring downstream signaling required for proliferation and survival.[10][11][12] Preclinical studies and analyses of patient samples who have progressed on therapy have revealed a diverse array of both types of mechanisms.[9][13][14]

On-Target Resistance Mechanisms

On-target resistance mechanisms directly impair the ability of this compound to bind to and inhibit the KRAS G12C protein. These are primarily driven by acquired genomic alterations within the KRAS gene.

2.1 Secondary KRAS Mutations Deep mutational scanning screens and analyses of resistant patient samples have identified a landscape of secondary KRAS mutations that confer resistance to this compound and other G12C inhibitors.[9][15] These mutations can be categorized by their location and effect:

-

Switch-II Pocket Mutations: Mutations in residues that form the covalent binding pocket, such as R68S, H95D/Q/R, and Y96C/D, can sterically hinder or alter the pocket's conformation, preventing the inhibitor from binding effectively.[1][9][14][16]

-

Novel Activating Mutations: The acquisition of new activating mutations on the same allele (in cis) or a different allele (in trans), such as G12D/R/V/W, G13D, or Q61H, can drive signaling in a manner that is not susceptible to a G12C-specific inhibitor.[9][14] These mutations often promote a GTP-bound state or decrease GTP hydrolysis, reactivating downstream pathways.[11]

2.2 KRAS G12C Allele Amplification High-level amplification or copy number gain of the KRAS G12C allele has been identified as a resistance mechanism.[1][9][11] This leads to an increased concentration of the KRAS G12C protein, which may overwhelm the inhibitor at standard clinical doses, allowing for sufficient residual signaling to drive proliferation.

Off-Target Resistance: Bypass Signaling Pathways

The most common form of resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C.[3] A central theme in this process is the reactivation of the MAPK and PI3K/AKT pathways, which are the primary downstream effectors of KRAS.[3][17]

3.1 MAPK and PI3K/AKT Pathway Reactivation Inhibition of KRAS G12C can trigger feedback mechanisms that lead to the reactivation of wild-type RAS isoforms (NRAS, HRAS) or the activation of upstream receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[3][8] This upstream signaling can fully restore MAPK and PI3K pathway activity. Furthermore, acquired genomic alterations in other key nodes of these pathways can render the cell independent of KRAS G12C signaling. These include:

-

Activating mutations in NRAS, BRAF (V600E), and MAP2K1 (MEK1).[1][9][14]

-

Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3.[9][14]

-

Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN, which normally act as negative regulators of these pathways.[9][14]

3.2 Histologic Transformation In some cases, resistance can manifest as a change in the tumor's histology. For instance, KRAS G12C-mutant lung adenocarcinomas have been observed to transform into squamous cell carcinomas upon progression on adagrasib.[9][10][11] This lineage plasticity represents a non-genomic mechanism of resistance where the tumor adopts a different cellular identity that is less dependent on the original oncogenic driver.

Quantitative Summary of this compound Activity and Resistance

Quantitative data from preclinical studies provide insight into the potency of this compound and the frequency of observed resistance mechanisms.

Table 1: Preclinical Activity of this compound and Related KRAS G12C Inhibitors

| Parameter | Compound | Finding | Source(s) |

|---|---|---|---|

| In Vitro Potency | This compound | IC50 of 1 nM for ERK1/2 phosphorylation inhibition. | [4][5][6] |

| This compound | Inhibited growth in 16 of 17 KRAS G12C-mutant cell lines with IC50 values ranging from 0.3 to 62 nM. | [6][18] | |

| Adagrasib | IC50 values ranging from 0.01 µM to 0.973 µM across 17 KRAS G12C mutant cancer cell lines. | [7] | |

| In Vivo Efficacy | This compound | Induced tumor regressions >30% in 18 of 23 (78%) patient- and cell-derived xenograft models. | [6] |

| | Adagrasib | Objective response rate of 42.9% in pretreated NSCLC patients (KRYSTAL-1 trial). |[19] |

Table 2: Genomic Mechanisms of Acquired Resistance to Adagrasib (KRYSTAL-1 Trial Analysis)

| Mechanism Category | Specific Alteration | Frequency in Patients with Identified Mechanisms (n=17) | Source(s) |

|---|---|---|---|

| On-Target (KRAS) | Acquired KRAS mutation or amplification | 9/17 (53%) | [9][14] |

| KRAS G12D/R/V/W, G13D, Q61H | Observed | [9][14] | |

| KRAS R68S, H95D/Q/R, Y96C | Observed | [9][14] | |

| KRAS G12C allele amplification | Observed | [9][14] | |

| Off-Target (Bypass) | Any bypass mechanism | 12/17 (71%) | [9][14] |

| MET amplification | Observed | [9][14] | |

| Activating mutations in NRAS, BRAF, MAP2K1, RET | Observed | [9][14] | |

| Oncogenic fusions in ALK, RET, BRAF, RAF1, FGFR3 | Observed | [9][14] | |

| Loss-of-function mutations in NF1, PTEN | Observed | [9][14] |

| Co-occurring | Multiple distinct resistance mechanisms | 7/17 (41%) |[9][14] |

Key Experimental Protocols for Resistance Studies

The identification of these resistance mechanisms relies on a suite of established and innovative experimental techniques.

5.1 Generation of Resistant Models

-

Protocol: KRAS G12C mutant cancer cell lines (e.g., H358, MIA PaCa-2) are cultured with escalating doses of this compound over several months.[3] Surviving cell populations are isolated and expanded as resistant clones. For in vivo models, mice bearing patient- or cell-derived xenografts are treated with this compound until tumors initially regress and then resume growth.[3][13]

5.2 Genomic and Transcriptomic Analysis

-

Protocol: DNA and RNA are extracted from paired sensitive and resistant cell lines or from pre-treatment and post-progression tumor biopsies (including cfDNA).[1][9] Next-Generation Sequencing (NGS), including Whole Exome Sequencing (WES) or targeted panel sequencing, is used to identify acquired mutations, copy number variations, and gene fusions.[9][14] RNA-sequencing is used to identify changes in gene expression and pathway activation signatures.[3]

5.3 Deep Mutational Scanning (DMS)

-

Protocol: An in vitro screen is performed to systematically map all possible KRAS mutations that confer resistance.[9][15] A library of KRAS variants is generated and expressed in a model cell line. The cell population is then treated with this compound. Deep sequencing is used to identify which mutations are enriched in the surviving population, thus defining the landscape of resistance mutations.[9][15]

5.4 Biochemical Analysis of Signaling Pathways

-

Protocol: Western blotting is the primary method used to assess the reactivation of signaling pathways.[3][20] Lysates from sensitive and resistant cells, treated with or without this compound, are probed with antibodies against key phosphorylated proteins, such as p-ERK, p-S6, and p-AKT, to measure pathway output.[3][6][18]

5.5 In Vivo Model Analysis

-

Protocol: To study the role of the tumor microenvironment and immune system, both immunocompetent (e.g., BALB/c) and immunodeficient (e.g., athymic nude) mice are used.[19][21][22] Syngeneic tumor models are inoculated, and mice are treated with this compound alone or in combination with other agents (e.g., radiotherapy, immunotherapy, SHP2 inhibitors).[19][21][22] Tumor growth is monitored, and excised tumors can be analyzed by flow cytometry or immunohistochemistry to characterize changes in the immune infiltrate.[19]

Conclusion and Future Directions

Early-stage research has rapidly elucidated a diverse and complex landscape of resistance mechanisms to this compound and other KRAS G12C inhibitors. The data clearly indicate that while on-target mutations are a significant factor, the reactivation of the MAPK and other bypass signaling pathways is a predominant escape mechanism.[3][9][14] The frequent observation of multiple co-existing resistance mechanisms in a single patient highlights the challenge of tumor heterogeneity and adaptability.[9][14]

This detailed understanding provides a strong rationale for the clinical investigation of combination therapies. Strategies combining KRAS G12C inhibitors with inhibitors of SHP2, RTKs (EGFR, MET), or downstream effectors (MEK, mTOR) are already underway and have shown promise in preclinical models.[3][7][13] Furthermore, characterizing the role of the immune system in response and resistance may open avenues for combinations with immunotherapy.[19][21] Future research will focus on developing next-generation inhibitors that can overcome specific resistance mutations or target the active, GTP-bound state of KRAS, potentially offering more durable responses.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]

- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 15. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]

- 17. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 22. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MRTX-1257 in the Potent and Selective Inhibition of the RAS-MAPK Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MRTX-1257, a selective, covalent inhibitor of the KRAS G12C mutation, and its role in the inhibition of the RAS-MAPK signaling pathway. The document details the molecule's mechanism of action, presents key preclinical data from in vitro and in vivo studies, and outlines the methodologies of pivotal experiments.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the absence of known allosteric regulatory sites. The RAS-MAPK pathway, a critical signaling cascade, regulates fundamental cellular processes including proliferation, differentiation, and survival.[2][3] Mutations in KRAS lead to the constitutive activation of this pathway, driving oncogenesis.[4]

The discovery of a switch-II pocket adjacent to the mutated cysteine at codon 12 in the KRAS G12C variant has enabled the development of allele-specific inhibitors. This compound is a research tool compound that emerged from a structure-based drug design program as a potent, selective, and orally active irreversible inhibitor of KRAS G12C.[5][6] It serves as a prototype for the clinical candidate adagrasib (MRTX849). This guide explores the preclinical data that establishes this compound's mechanism and efficacy in suppressing KRAS G12C-driven oncogenic signaling.

The RAS-MAPK Signaling Pathway and Point of Inhibition

The RAS-MAPK pathway is a cascade of proteins that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus to control gene expression.[7] The pathway is initiated by ligand binding to an RTK, which recruits adaptor proteins like Grb2 and the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS1).[8] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active state. Activated, GTP-bound RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. MEK subsequently phosphorylates and activates ERK, the final kinase in the cascade.[7][8] Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors, promoting cell proliferation and survival.[2]

This compound exerts its inhibitory effect at the very beginning of this cascade. By covalently binding to the mutant KRAS G12C protein, it prevents the activation of downstream effectors like RAF, thereby blocking the entire signaling chain.

Mechanism of Action of this compound

This compound is a selective, irreversible covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant protein.[9] The molecule binds to the "Switch-2" pocket of KRAS, a conformation that is present in the inactive, GDP-bound state.[5][10] By forming a covalent bond with Cys12, this compound traps the KRAS G12C protein in this inactive state, preventing it from binding to GTP and subsequently activating downstream signaling pathways.[6][11] This high selectivity for the G12C mutant spares the wild-type KRAS protein, minimizing potential off-target effects.[6][12]

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in both biochemical and cellular assays, which translates to significant anti-tumor efficacy in in vivo models.

In Vitro Efficacy

This compound potently inhibits KRAS-dependent signaling and cell viability in cancer cell lines harboring the KRAS G12C mutation, while showing significantly less activity against cells with wild-type KRAS or other KRAS mutations.

| Parameter | Cell Line / System | Value | Reference(s) |

| IC₅₀ (ERK Phosphorylation) | H358 (KRAS G12C) | 900 pM - 1 nM | [5][6][9][12][13] |

| IC₅₀ (Cell Viability, 3D) | Panel of 17 KRAS G12C cell lines | 0.3 - 62 nM | [12] |

| Radiosensitization Conc. | CT26 (KRAS G12C+/+) | 20 - 50 nM | [14][15] |

| IC₅₀ (Cell Viability) | CT26 WT (KRAS G12D) | 2 - 10 µM | [15][16] |

| IC₅₀ (Cell Viability) | LL2 WT (KRAS G12C+/-) | 100 - 500 nM | [14][15] |

In Vivo Efficacy

Oral administration of this compound leads to dose-dependent tumor growth inhibition and regression in various KRAS G12C-mutant xenograft models.

| Animal Model | Dosing Regimen | Key Results | Reference(s) |

| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg PO, daily | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [13][17] |

| Panel of 23 PDX & CDX models | Fixed dose for near-complete target inhibition | Frank tumor regressions (>50%) in ~80% of models. Regressions >30% in 18 of 23 models. | [6][12] |

| CT26 (KRAS G12C+/+) Syngeneic | 50 mg/kg (3 doses) + 6 Gy Radiotherapy | Combination resulted in a 20% cure rate in immunocompetent mice. | [15][18] |

| Mouse Pharmacokinetics | 30 mg/kg PO | 31% oral bioavailability. | [5][9][10] |

Key Experimental Protocols

The characterization of this compound involved a series of biochemical, cellular, and in vivo assays to determine its potency, selectivity, and anti-tumor activity.

In Vitro pERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a direct downstream effector of the RAS-MAPK pathway.

-

Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 3 hours).[10]

-

Cell Lysis: Following treatment, cells are lysed to extract total protein.

-

Quantification: Phosphorylated ERK (pERK) and total ERK levels are quantified using methods like Western Blot or high-throughput immunoassays (e.g., ELISA, Lumit).[1]

-

Analysis: The ratio of pERK to total ERK is calculated and plotted against the compound concentration to determine the IC₅₀ value.

3D Cell Viability Assay (Ultra-Low Adherent)

This assay assesses the impact of the inhibitor on the viability and growth of cancer cells cultured in a three-dimensional format, which more closely mimics an in vivo tumor environment.

-

Cell Seeding: Cancer cells are seeded in ultra-low adherent multi-well plates to promote the formation of spheroids.

-

Compound Incubation: Spheroids are treated with a range of this compound concentrations.

-

Viability Measurement: After a prolonged incubation period (e.g., 12 days for adagrasib), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[12][19]

-

Data Analysis: Luminescence values are normalized to untreated controls, and dose-response curves are generated to calculate IC₅₀ values.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines the process for evaluating the anti-tumor activity of this compound in a mouse model.

-

Cell Implantation: Human cancer cells with the KRAS G12C mutation (e.g., MIA PaCa-2) are subcutaneously implanted into immunocompromised mice.[13]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses, typically once daily.[13]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint & Analysis: The study concludes when tumors in the control group reach a maximum allowed size. Tumor growth inhibition (TGI) and regression are calculated. At the end of the study, tumors may be excised for pharmacodynamic analysis of target engagement (KRAS G12C modification) and pathway inhibition (pERK levels).[5][12]

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C that effectively blocks the oncogenic RAS-MAPK signaling pathway. Preclinical data robustly demonstrates its ability to inhibit ERK phosphorylation at nanomolar concentrations, leading to potent anti-proliferative effects in KRAS G12C-mutant cancer cells.[6][13] This in vitro activity translates into significant, dose-dependent, and durable anti-tumor responses in vivo, including complete tumor regressions in multiple xenograft models.[12][13] The findings from studies with this compound have been instrumental in validating KRAS G12C as a druggable target and have paved the way for the clinical development of adagrasib (MRTX849), offering a promising therapeutic strategy for patients with KRAS G12C-mutated cancers.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. anygenes.com [anygenes.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]

- 15. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. axonmedchem.com [axonmedchem.com]

- 18. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: MRTX-1257 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-1257 is a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein. This mutation is a key driver in several cancer types. This compound functions by binding to the cysteine residue at position 12 of the mutated KRAS protein, effectively locking it in an inactive, GDP-bound state. This action prevents downstream signaling through pathways such as the MAPK pathway, thereby inhibiting cell proliferation and survival. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines harboring the KRAS G12C mutation.

Mechanism of Action: KRAS G12C Inhibition

The KRAS protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell growth. This compound specifically targets the mutant cysteine, forming a covalent bond that prevents the exchange of GDP for GTP, thus attenuating the oncogenic signaling cascade.

Figure 1: Simplified signaling pathway of KRAS G12C and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various KRAS G12C mutant cancer cell lines. These values represent the concentration of the compound required to inhibit cell viability or a specific signaling event by 50%.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| H358 | Non-Small Cell Lung Cancer | ERK Phosphorylation | 0.9 - 1 |

| Various KRAS G12C lines | Multiple | Cell Viability | 0.2 - 62 |

| CT26 KRAS G12C+/+ | Colorectal Cancer | Cell Viability | ~20-50 |

| LL2 WT (KRAS G12C+/-) | Lung Cancer | Cell Viability | ~100-500 |

| Human KRAS G12C lines (panel) | Lung Cancer | Cell Viability | 0.1 - 356 |

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Experimental Protocol: In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This protocol provides a generalized procedure for determining the effect of this compound on the viability of adherent cancer cell lines. The two common methods detailed are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by MRTX-1257

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of MRTX-1257 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blotting. This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] By irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, this compound locks it in an inactive GDP-bound state.[2] This action prevents the downstream activation of the RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[5]

Data Presentation

The inhibitory potency of this compound on ERK phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in KRAS G12C mutant cell lines.

| Cell Line | IC50 for pERK Inhibition | Publication |

| NCI-H358 | 0.9 nM | [2][4] |

| H358 | 1 nM | [1][3] |

| MIA PaCa-2 | Not explicitly stated, but near-complete inhibition of KRAS signaling demonstrated | [3] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits the KRAS-RAF-MEK-ERK signaling pathway.

Caption: Experimental workflow for Western blot analysis of pERK inhibition.

Experimental Protocols

This section provides a detailed methodology for assessing pERK inhibition by this compound.

Materials and Reagents

-

Cell Line: NCI-H358 (or other KRAS G12C mutant cell line)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

-

Protein Quantification: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide gels, running buffer, loading buffer

-

Membrane Transfer: PVDF membrane, transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Procedure

-

Cell Culture and Treatment:

-

Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 3 hours. Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize the pERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.

-

Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against total ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Repeat steps 3.7 to 3.10 to detect the total ERK signal.

-

-

Data Analysis:

-

Quantify the band intensities for both pERK and total ERK using densitometry software.

-

Normalize the pERK signal to the corresponding total ERK signal for each sample.

-

Plot the normalized pERK levels against the concentration of this compound to determine the IC50 value.

-

Troubleshooting

For common Western blotting issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides. Key considerations for pERK detection include:

-

Always use phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein.

-

Use BSA for blocking and antibody dilution as milk contains phosphoproteins that can increase background.

-

Optimize antibody concentrations and incubation times for your specific cell line and experimental conditions.

-

Ensure complete protein transfer by checking the membrane with Ponceau S stain before blocking.

References

Preparing MRTX-1257 for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and administration of MRTX-1257, a potent and selective KRAS G12C inhibitor, for in vivo studies in mouse models. The following sections offer guidance on formulation, dosing, and experimental workflows to ensure reproducible and effective preclinical research.

Introduction to this compound

This compound is an orally bioavailable, irreversible, and covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It selectively targets the cysteine residue at position 12 of KRAS in its inactive, GDP-bound state, leading to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway.[2][3] Preclinical studies have demonstrated its significant anti-tumor efficacy in various mouse models bearing KRAS G12C-mutant tumors.[1][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo use of this compound.

Table 1: this compound In Vivo Efficacy and Dosing

| Parameter | Value | Mouse Model(s) | Source |

| Route of Administration | Oral Gavage | MIA PaCa-2 Xenograft, CT26 KRASG12C+/+ | [1][5][6] |

| Effective Dose Range | 1 - 100 mg/kg/day | MIA PaCa-2 Xenograft | [1][3][4] |

| Dosing Frequency | Daily | MIA PaCa-2 Xenograft | [1][4] |

| Reported Efficacy | Tumor growth inhibition and regression | MIA PaCa-2 Xenograft, CT26 KRASG12C+/+ | [1][3][5] |

| Bioavailability (Mouse) | 31% | Not Specified | [2] |

Table 2: this compound Formulation and Solubility

| Parameter | Value | Notes | Source |

| In Vitro Solubility (DMSO) | 55 mg/mL (97.22 mM) | Requires sonication for dissolution. | [1][4] |

| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution with a solubility of ≥ 2.5 mg/mL. | [4] |

| In Vivo Formulation 2 | 10% Captisol in 50 mM citrate buffer (pH 5.0) | Used for MRTX849, a close analog of this compound. | [6] |

| In Vivo Formulation 3 | Cyclodextrin Captisol | Vehicle used for oral administration. | [7] |

| Storage (Powder) | -20°C, under nitrogen | For long-term storage. | [1][4] |

| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | Aliquot to avoid freeze-thaw cycles. | [1][2] |

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified KRAS G12C Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits the KRAS G12C signaling pathway.

Diagram 2: General Experimental Workflow for this compound In Vivo Studies

Caption: Workflow for in vivo mouse studies with this compound.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for this compound administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

0.9% Sodium Chloride Injection, USP (Saline), sterile

-

Sterile conical tubes and syringes

Procedure:

-

Prepare Stock Solution:

-

Accurately weigh the required amount of this compound powder.

-

To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 50 mg/mL stock, add 20 µL of DMSO for every 1 mg of this compound.

-

Vortex and/or sonicate until the powder is completely dissolved.

-

-

Prepare Vehicle:

-

In a sterile conical tube, prepare the vehicle by mixing the components in the following order and ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

For example, to prepare 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.

-

Vortex thoroughly to ensure a homogenous solution.

-

-

Prepare Dosing Solution:

-

Calculate the required volume of the this compound stock solution to achieve the desired final concentration in the vehicle.

-

Slowly add the this compound stock solution to the prepared vehicle while vortexing.

-

For example, to prepare a 2.5 mg/mL dosing solution, add 0.5 mL of a 50 mg/mL stock solution to 9.5 mL of the vehicle.

-

The final solution should be clear.[4]

-

Note: Always prepare fresh dosing solutions on the day of administration.

In Vivo Administration and Monitoring Protocol

This protocol outlines a general procedure for in vivo efficacy studies.

Animal Models:

-

Studies have utilized immunocompromised mice (e.g., athymic nude) bearing human tumor xenografts (e.g., MIA PaCa-2) or immunocompetent mice (e.g., BALB/c) with syngeneic tumors (e.g., CT26 KRASG12C+/+).[4][5][8]

Procedure:

-

Tumor Cell Implantation:

-

Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 90-100 mm³).[5]

-

Measure tumor dimensions with calipers and calculate the volume (Volume = (Length x Width²)/2).

-

Randomize mice into treatment and control groups with comparable average tumor volumes.

-

-

Drug Administration:

-

Administer this compound or the vehicle control via oral gavage at the predetermined dose and schedule (e.g., daily).

-

The volume administered is typically based on the mouse's body weight (e.g., 5-10 mL/kg).

-

-

Monitoring and Endpoint:

-

Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor growth.

-

Measure tumor volume 2-3 times per week.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.

-

-

Data Analysis:

-

Analyze tumor growth inhibition, regression, and any changes in body weight.

-

Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.

-

Conclusion

The successful application of this compound in in vivo mouse studies relies on appropriate formulation, accurate dosing, and a well-defined experimental protocol. The information provided in these application notes serves as a comprehensive guide for researchers to design and execute preclinical studies aimed at evaluating the efficacy of this promising KRAS G12C inhibitor. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MRTX-1257 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C, in preclinical xenograft models of cancer. The following sections offer guidance on recommended dosages, experimental procedures, and data interpretation to facilitate the evaluation of this compound's anti-tumor efficacy.

Introduction

This compound is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of KRAS G12C, trapping the protein in its inactive GDP-bound state.[1] This targeted inhibition blocks downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, ultimately leading to suppressed tumor cell proliferation and survival.[1][2][3] Preclinical studies have demonstrated significant anti-tumor activity in various xenograft models harboring the KRAS G12C mutation.[4][5]

Recommended Dosage and Administration

This compound has been shown to be effective across a range of oral dosages in mouse xenograft models. The selection of a specific dose will depend on the tumor model and the experimental goals.

Table 1: Recommended Dosage of this compound in Xenograft Models

| Tumor Model | Mouse Strain | Dosage Range | Administration Route | Dosing Schedule | Observed Efficacy |

| MIA PaCa-2 (Pancreatic) | Not Specified | 1, 3, 10, 30, 100 mg/kg | Oral | Daily for 30 days | Rapid tumor growth inhibition at all doses; sustained regression at ≥3 mg/kg; complete responses at 100 mg/kg.[4] |

| CT26 (Colorectal) | BALB/c and Athymic Nude | 50 mg/kg | Oral | Three doses (Day -1, 1, 3 relative to radiation) | Increased efficacy of radiotherapy.[2] |

| H358 (NSCLC) | Not Specified | 30 mg/kg | Oral | Not Specified | Near-complete inhibition of KRAS signaling in tumor tissue.[1] |

Signaling Pathway Targeted by this compound

This compound specifically targets the KRAS G12C mutant protein. Upon binding, it inhibits the downstream MAPK signaling cascade, a critical pathway for cell growth and survival. The inhibition of this pathway can be monitored by assessing the phosphorylation status of key downstream effectors like ERK.[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound.

I. Preparation of this compound Formulation for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

-

To prepare the final dosing solution, add the vehicle components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing.

-

Vortex the solution thoroughly to ensure it is a homogenous suspension or solution. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.[6]

-

It is recommended to prepare the formulation fresh on the day of use.[6]

II. Subcutaneous Xenograft Model Establishment

Materials:

-

KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, H358, or CT26)

-

Appropriate mouse strain (e.g., athymic nude or BALB/c mice)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) and needles (25-27 gauge)

-

Matrigel (optional, can improve tumor take rate)

Procedure:

-

Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

-

On the day of implantation, harvest the cells by trypsinization and wash them twice with sterile PBS or HBSS.

-

Count the cells and assess viability using a trypan blue exclusion assay. Viability should be >90%.

-

Resuspend the cells in sterile PBS or HBSS at the desired concentration. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

III. Tumor Growth Monitoring and Efficacy Evaluation

Materials:

-

Digital calipers

-

Animal scale

Procedure:

-

Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

-

Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule.

-

Continue monitoring tumor growth and body weight until the study endpoint (e.g., tumors reach a maximum size, a predetermined time point, or signs of excessive morbidity are observed).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Data Presentation and Analysis:

Summarize the tumor volume and body weight data for each group. Efficacy can be assessed by comparing the tumor growth in the this compound-treated groups to the vehicle-treated control group. A common metric for evaluating efficacy is the Tumor Growth Inhibition (TGI), which can be calculated as follows:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

-

ΔT is the change in mean tumor volume of the treated group at a specific time point.

-

ΔC is the change in mean tumor volume of the control group at the same time point.

Table 2: Example of Efficacy Data Presentation

| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | 10 | 150 | 1200 | - |

| This compound (30 mg/kg) | 10 | 155 | 400 | 76% |

| This compound (100 mg/kg) | 10 | 152 | 180 | 97% |

Note: The data in this table is for illustrative purposes only.

By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound in various KRAS G12C-mutant xenograft models, contributing to the preclinical development of this targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Combining MRTX-1257 with Radiotherapy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS activating mutations are prevalent oncogenic drivers and are associated with resistance to radiotherapy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3][4] The development of specific KRAS inhibitors has opened new avenues for combination therapies. MRTX-1257, a potent and selective KRAS G12C inhibitor analogous to MRTX849 (adagrasib), has demonstrated the potential to sensitize KRAS G12C-mutated cancer cells to radiotherapy in preclinical settings.[1][2][3][4] This document provides detailed application notes and protocols based on published preclinical studies for combining this compound with radiotherapy, aimed at guiding researchers in this promising area of cancer therapy.

The combination of this compound and radiotherapy has shown synergistic anti-tumor effects, particularly in immunocompetent models, suggesting a crucial role of the immune system in the observed therapeutic benefits.[1] These studies indicate that this compound not only directly radiosensitizes tumor cells but also modulates the tumor microenvironment to be more pro-inflammatory and anti-tumor.[1][2][4]

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor that specifically and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state. This inhibition blocks downstream signaling through the MAPK and PI3K pathways, which are critical for cancer cell proliferation, survival, and resistance to therapy. The combination of this compound with radiotherapy leverages a multi-pronged attack on KRAS G12C-mutated tumors. Radiotherapy induces DNA damage, a primary mechanism of cancer cell killing. The addition of this compound appears to enhance this effect, leading to increased tumor cell death. Furthermore, the combination therapy has been shown to remodel the tumor immune microenvironment.

References

Application Notes and Protocols for MRTX-1257 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRTX-1257, a potent and selective inhibitor of KRAS G12C, in preclinical research. This document outlines sensitive cell lines, experimental protocols for assessing drug efficacy, and the underlying signaling pathways.

Overview of this compound

This compound is a covalent, irreversible inhibitor of the KRAS G12C mutant protein. It selectively binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This inhibition leads to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway, resulting in decreased cell proliferation and tumor growth in KRAS G12C-mutant cancer models.

Cell Lines Sensitive to this compound Treatment

A variety of cancer cell lines harboring the KRAS G12C mutation have demonstrated sensitivity to this compound. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cell lines, likely due to the influence of other co-occurring genetic mutations and cellular context.

Table 1: Human Cancer Cell Lines with KRAS G12C Sensitive to this compound

| Cell Line | Cancer Type | IC50 (nM) Range for Cell Viability | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 1 | [1][2] |

| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated for viability, but shows strong in vivo response | [3] |

| Calu-1 | Non-Small Cell Lung Cancer | 0.1 - 356 | [4][5] |

| H2030 | Non-Small Cell Lung Cancer | 0.1 - 356 | [4][5] |

| Various Human KRAS G12C-mutant Lung Cancer Cell Lines (Panel of 13) | Non-Small Cell Lung Cancer | 0.1 - 356 | [4][5] |

Table 2: Murine Cancer Cell Lines with Engineered KRAS G12C Sensitive to this compound

| Cell Line | Description | IC50 (nM) for Cell Viability | Reference |

| LLC NRAS KO | Murine Lewis Lung Carcinoma with CRISPR/Cas9-mediated knockout of endogenous NRAS | Low nanomolar range | [4] |

| CMT KRAS G12C | Murine colorectal tumor cells with CRISPR/Cas9-edited KRAS G12V to G12C | Low nanomolar range | [4] |

| mKRC.1 | Novel murine KRAS G12C lung cancer cell line | Low nanomolar range | [4] |

Signaling Pathway of KRAS G12C and Inhibition by this compound

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and differentiation. This compound effectively blocks this signaling cascade.

References

- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Establishing a KRAS G12C Mutant Cell Line for MRTX-1257 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing a KRAS G12C mutant cell line to study the efficacy and mechanism of action of MRTX-1257, a potent and selective KRAS G12C inhibitor.

Introduction to KRAS G12C and this compound

The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1][2][3] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth.[4] The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

This compound is a selective, irreversible, and orally active covalent inhibitor of KRAS G12C.[5][6][7] It specifically binds to the cysteine residue of the G12C mutant KRAS, locking the protein in its inactive, GDP-bound state.[1][8] This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, ultimately resulting in anti-tumor activity.[1][3]

Establishing a KRAS G12C Mutant Cell Line

The selection of an appropriate cell line is crucial for meaningful in vitro studies. Several commercially available cell lines harbor the KRAS G12C mutation. Alternatively, a KRAS G12C mutation can be introduced into a wild-type cell line using gene-editing technologies.

Recommended KRAS G12C Mutant Cell Lines

A variety of human cancer cell lines with endogenous KRAS G12C mutations are available for studying the effects of targeted inhibitors.

| Cell Line | Cancer Type | Key Characteristics |

| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Widely used for KRAS G12C inhibitor studies.[9][10][11] |

| MIA PaCa-2 | Pancreatic Cancer | Used in xenograft models to demonstrate in vivo efficacy of this compound.[5][12] |

| CT26 | Colorectal Carcinoma | Murine cell line, suitable for syngeneic models to study the interaction with the immune system.[13][14][15][16] |

| NCI-H2122 | NSCLC Adenocarcinoma | Another established NSCLC cell line for KRAS G12C research.[17] |